molecular formula C15H15FN2O2 B2477666 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1209161-12-5

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No. B2477666
CAS RN: 1209161-12-5
M. Wt: 274.295
InChI Key: QJOVBCQCYIZELA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazoles, the class of compounds to which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide belongs, has been a subject of research for many years . Two main reactions leading to the construction of the isoxazole ring can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been identified in research involving the synthesis and characterization of synthetic cannabinoids. A study by McLaughlin et al. (2016) describes the identification and characterization of similar compounds, emphasizing the importance of accurate labeling and identification in research chemicals.

Metabolism and Thermal Stability

  • Research by Franz et al. (2017) focuses on the in vitro metabolism of synthetic cannabinoids similar to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide. This study explores the metabolic patterns and thermal stability of these compounds, which is crucial for understanding their behavior in biological systems and potential applications.

Structure Elucidation

  • The structural elucidation of related compounds, which is essential for understanding their potential applications, is covered in a study by Girreser et al. (2016). This research utilized NMR spectroscopy and mass spectrometry for detailed structure determination, a key aspect in the development and application of new synthetic compounds.

Anticonvulsant Activity and Toxicity

  • In the context of pharmaceutical research, certain isoxazol derivatives have been studied for their potential as antipsychotic agents. A study by Wise et al. (1987) discusses the synthesis and pharmacological evaluation of similar compounds, highlighting their potential therapeutic applications and toxicity profiles.

Immunopharmacology and Immunotoxicology

  • The effects of similar isoxazole compounds on gene expression in human cells have been studied, as shown in research by Płoszaj et al. (2016). This study focuses on the potential anti-inflammatory properties of these compounds, indicating their relevance in the development of new therapeutic agents.

Antimicrobial Activity

  • Research into the antimicrobial properties of related isoxazole compounds is covered in a study by Banpurkar et al. (2018). This research highlights the potential use of these compounds in developing new antimicrobial agents.

Mechanism of Action

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-12-6-4-10(5-7-12)14-8-13(18-20-14)9-17-15(19)11-2-1-3-11/h4-8,11H,1-3,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOVBCQCYIZELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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